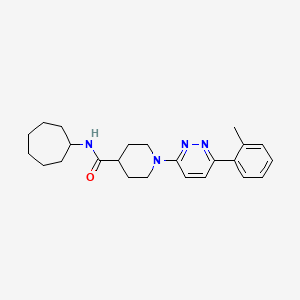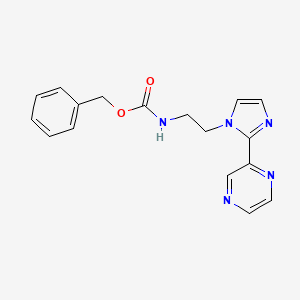
benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate is a complex organic compound. It contains a benzyl group attached to a carbamate group, which is further connected to a pyrazine and imidazole ring . This compound could potentially have significant biological activity, as similar structures have been used in the design of medicinal compounds .
Synthesis Analysis
The synthesis of such a compound could involve a multi-step process. One possible method could involve a three-component coupling of amines, carbon dioxide, and halides to form the carbamate group . The pyrazine and imidazole rings could be formed through separate reactions and then attached to the carbamate group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzyl group would provide a phenyl ring structure, while the carbamate group would contain an ester and amine. The pyrazine and imidazole rings would add additional nitrogen-containing ring structures .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The carbamate group could be susceptible to hydrolysis, forming an amine and a carbonic acid derivative . The pyrazine and imidazole rings could potentially undergo various substitution reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Agents
Research has demonstrated the synthesis of novel molecules incorporating the core moiety similar to benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate, showing promising antimicrobial activities. One study describes the design and synthesis of hybrid molecules as antimicrobial agents, with specific compounds exhibiting potent anti-tubercular activity. These compounds were found to be more potent than standard drugs and showed good selectivity index and preliminary non-toxicity in hemolytic assays (N. Shruthi et al., 2016).
Spectroscopic and Computational Studies
Spectroscopic studies and density functional theory (DFT) calculations have been performed on compounds structurally related to this compound. These studies provide insights into the vibrational and electronic properties of the compounds, contributing to the understanding of their structure-activity relationships (Y. B. S. Rao et al., 2016).
Fluorescent Chemosensors
Research into fluorescent chemosensors has utilized derivatives of this compound for the detection of metal ions such as Cu2+, Fe3+, and Fe2+. These studies highlight the potential of these compounds in environmental monitoring and analytical chemistry (A. Asiri et al., 2019).
Heterocyclic Synthesis
The compound has been utilized in the synthesis of diverse heterocyclic compounds, which are crucial scaffolds in medicinal chemistry. These syntheses contribute to the development of new therapeutic agents with potential antitumor, antibacterial, and antifungal activities. Various strategies, including gas-phase pyrolysis and microwave irradiation, have been employed to create functionalized derivatives with enhanced biological properties (Nouria A. Al-Awadi & Mohamed Hilmy Elnagdi, 1997; A. Sharifi et al., 2016).
Eigenschaften
IUPAC Name |
benzyl N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(24-13-14-4-2-1-3-5-14)21-9-11-22-10-8-20-16(22)15-12-18-6-7-19-15/h1-8,10,12H,9,11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVHIJXESCADCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
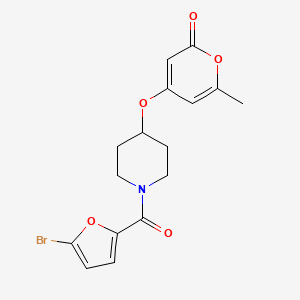
![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2666935.png)
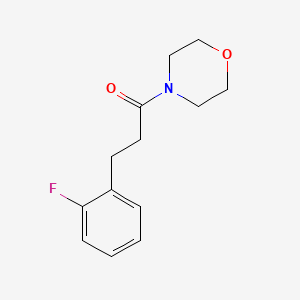
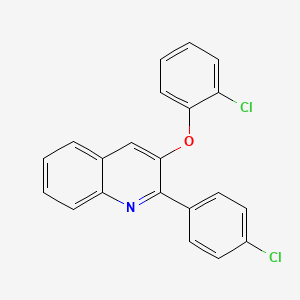

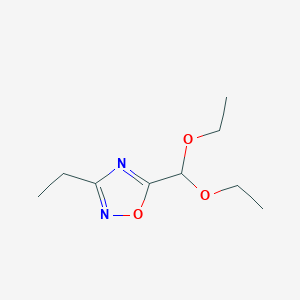
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2666941.png)

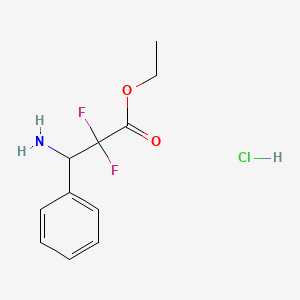
![N-(3-chloro-4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2666952.png)

![N-(4-ethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2666955.png)
